![molecular formula C8H5IN2O2 B1335800 6-Iodoimidazo[1,2-a]pyridine-2-carboxylic acid CAS No. 478040-59-4](/img/structure/B1335800.png)

6-Iodoimidazo[1,2-a]pyridine-2-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

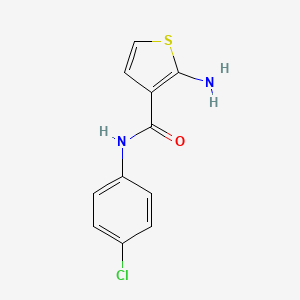

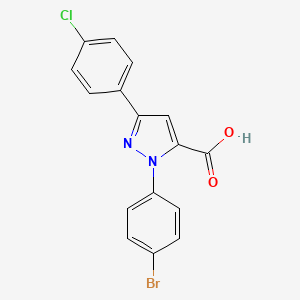

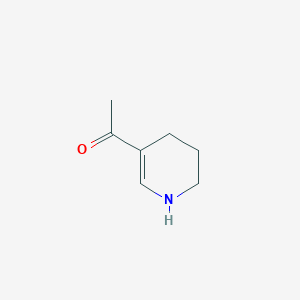

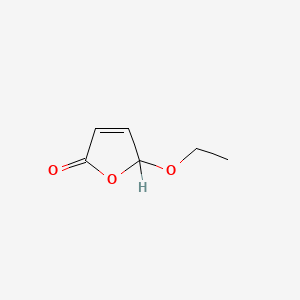

6-Iodoimidazo[1,2-a]pyridine-2-carboxylic acid is a chemical compound with the molecular formula C8H5IN2O2 and a molecular weight of 288.04 . It is a solid substance .

Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridines has been well studied in the past decade due to its importance as a bioactive scaffold . The synthesis involves transition metal-catalyzed reactions, multi-component reactions, cyclization, condensation, microwave-assisted reactions, heteroannular, and photocatalytic reactions .Molecular Structure Analysis

The molecular structure of 6-Iodoimidazo[1,2-a]pyridine-2-carboxylic acid consists of 8 carbon atoms, 5 hydrogen atoms, 1 iodine atom, 2 nitrogen atoms, and 2 oxygen atoms . The InChI code for this compound is1S/C8H5IN2O2/c9-5-1-2-7-10-6 (8 (12)13)4-11 (7)3-5/h1-4H, (H,12,13) . Physical And Chemical Properties Analysis

6-Iodoimidazo[1,2-a]pyridine-2-carboxylic acid is a solid substance with a melting point between 244 - 246 degrees Celsius . It has a molecular weight of 288.04 g/mol .Applications De Recherche Scientifique

pH Sensing and Detection

This compound has been developed for the detection of pH value ranging from 2.0 to 6.0. It exhibits high selectivity and sensitivity, excellent reversibility, and an extremely short response time, making it a valuable tool for pH monitoring in various scientific and industrial processes .

Organic Synthesis and Pharmaceutical Chemistry

Imidazo[1,2-a]pyridines are valuable heterocyclic scaffolds in organic synthesis. The direct functionalization of this scaffold is an efficient strategy for constructing imidazo[1,2-a]pyridine derivatives with potential pharmaceutical applications .

Antimicrobial Activity

Some imidazo[1,2-a]pyridine analogues show significant activity against multidrug-resistant tuberculosis (MDR-TB) and extensively drug-resistant TB (XDR-TB), indicating their potential as antimicrobial agents .

Antiproliferative Activity

Imidazo[1,2-a]pyridine compounds have been synthesized and evaluated for their antiproliferative activity against breast cancer cell lines, suggesting their use in cancer research and therapy .

Safety and Hazards

Orientations Futures

Recent research has focused on developing eco-friendly, metal-free methods for the synthesis of imidazo[1,2-a]pyridines, including 6-Iodoimidazo[1,2-a]pyridine-2-carboxylic acid . These methods aim to improve the ecological impact of the classical schemes and are expected to be a focus of future research .

Mécanisme D'action

Target of Action

Imidazo[1,2-a]pyridine derivatives have been recognized as valuable scaffolds in pharmaceutical chemistry . They have been used in the development of covalent inhibitors, such as KRAS G12C inhibitors , and have shown significant activity against multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB) .

Mode of Action

Imidazo[1,2-a]pyridine derivatives have been utilized in the development of covalent inhibitors . These inhibitors work by forming a covalent bond with their target, which can lead to irreversible inhibition and prolonged pharmacological effects .

Biochemical Pathways

Imidazo[1,2-a]pyridine derivatives have been used in the development of covalent inhibitors , which can affect various biochemical pathways depending on their specific targets.

Result of Action

Imidazo[1,2-a]pyridine derivatives have shown significant activity against multidrug-resistant tb (mdr-tb) and extensively drug-resistant tb (xdr-tb) . This suggests that these compounds may have potent antimicrobial effects at the molecular and cellular levels.

Propriétés

IUPAC Name |

6-iodoimidazo[1,2-a]pyridine-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5IN2O2/c9-5-1-2-7-10-6(8(12)13)4-11(7)3-5/h1-4H,(H,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXUADYUOSVMTEM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC(=CN2C=C1I)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5IN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40391848 |

Source

|

| Record name | 6-iodoimidazo[1,2-a]pyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40391848 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

288.04 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Iodoimidazo[1,2-a]pyridine-2-carboxylic acid | |

CAS RN |

478040-59-4 |

Source

|

| Record name | 6-iodoimidazo[1,2-a]pyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40391848 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[4-(2-hydroxyethyl)phenyl]acetamide](/img/structure/B1335760.png)